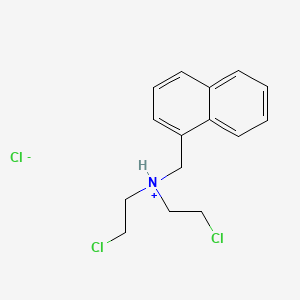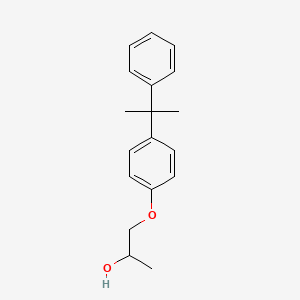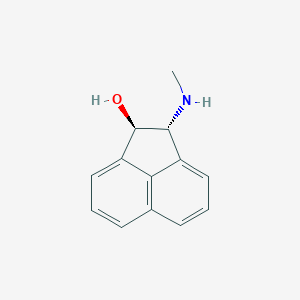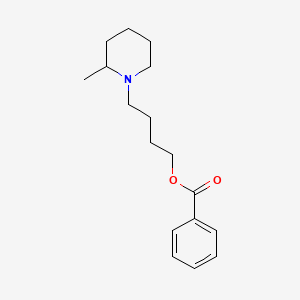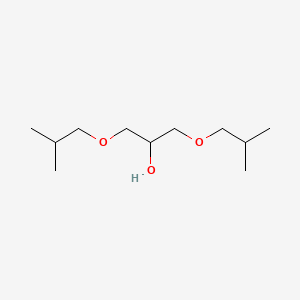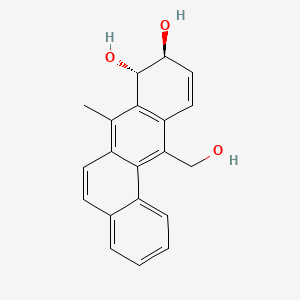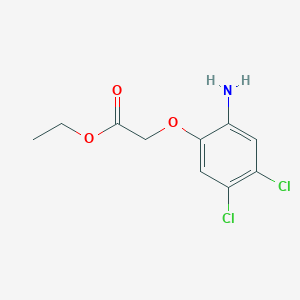
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate is a chemical compound with the molecular formula C10H11Cl2NO3. This compound is known for its unique structure, which includes an ethyl ester group attached to a phenoxyacetic acid backbone substituted with amino and dichloro groups. It is primarily used in research and industrial applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate typically involves the reaction of 2-amino-4,5-dichlorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(2,4-dichlorophenoxy)acetate: Similar structure but lacks the amino group.
Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate: Positional isomer with the amino group at a different position.
Ethyl 2-(2-amino-3,4-dichlorophenoxy)acetate: Another positional isomer with different chlorine substitution.
Uniqueness
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate is unique due to the specific positioning of the amino and dichloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11Cl2NO3 |
|---|---|
Peso molecular |
264.10 g/mol |
Nombre IUPAC |
ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate |
InChI |
InChI=1S/C10H11Cl2NO3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5,13H2,1H3 |
Clave InChI |
MWPLCBQVCHNJHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC(=C(C=C1N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


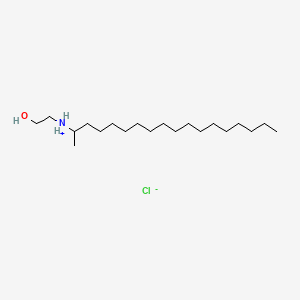
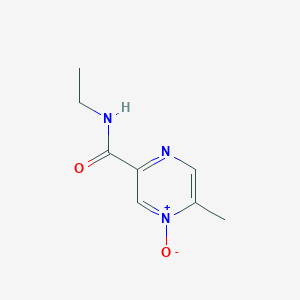
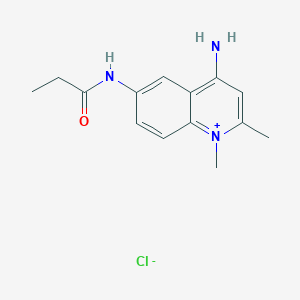
![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)
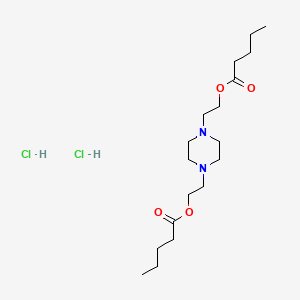
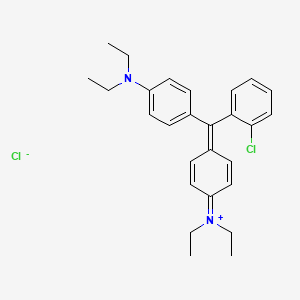
![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)
